(5Z)-3-Ethyl-5-{[(4-methylpiperazin-1-YL)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-Ethyl-5-{[(4-methylpiperazin-1-YL)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-Ethyl-5-{[(4-methylpiperazin-1-YL)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of ethylamine, 4-methylpiperazine, and a thiazolidinone precursor under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to ensure consistent product quality. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-Ethyl-5-{[(4-methylpiperazin-1-YL)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield corresponding thiazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thiazolidinone core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinone derivatives, and various substituted thiazolidinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-Ethyl-5-{[(4-methylpiperazin-1-YL)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
Biologically, this compound exhibits potential antimicrobial, antifungal, and anticancer activities. It is studied for its ability to inhibit the growth of various pathogens and cancer cell lines, making it a promising candidate for therapeutic applications.
Medicine
In medicine, the compound is investigated for its potential use as a pharmaceutical agent. Its ability to interact with specific molecular targets in the body makes it a candidate for the development of new drugs for treating infections, cancer, and other diseases.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (5Z)-3-Ethyl-5-{[(4-methylpiperazin-1-YL)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets in the body. The compound is known to inhibit enzymes and proteins involved in critical biological pathways, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-Ethyl-5-{[(4-methylpiperazin-1-YL)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-Ethyl-5-{[(4-methylpiperazin-1-YL)amino]methylidene}-2-oxo-1,3-thiazolidin-4-one
- (5Z)-3-Ethyl-5-{[(4-methylpiperazin-1-YL)amino]methylidene}-2-imino-1,3-thiazolidin-4-one
Uniqueness
What sets (5Z)-3-Ethyl-5-{[(4-methylpiperazin-1-YL)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one apart from similar compounds is its specific substitution pattern and the presence of the sulfanylidene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H18N4OS2 |
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Molecular Weight |
286.4 g/mol |
IUPAC Name |
3-ethyl-4-hydroxy-5-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-1,3-thiazole-2-thione |
InChI |
InChI=1S/C11H18N4OS2/c1-3-15-10(16)9(18-11(15)17)8-12-14-6-4-13(2)5-7-14/h8,16H,3-7H2,1-2H3/b12-8+ |
InChI Key |
NRFQNROLCHMVOD-XYOKQWHBSA-N |
Isomeric SMILES |
CCN1C(=C(SC1=S)/C=N/N2CCN(CC2)C)O |
Canonical SMILES |
CCN1C(=C(SC1=S)C=NN2CCN(CC2)C)O |
Origin of Product |
United States |
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